1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines
Preparation Methods
The synthesis of 1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves a multi-component reaction. One common method involves the reaction of various aryl aldehydes with dimedone and 6-amino-1,3-dimethyluracil using DABCO as a catalyst at 90°C under solvent-free conditions . This method is advantageous due to its high yield, short reaction time, and compliance with green chemistry principles.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrimido[4,5-b]quinoline derivatives, such as those containing benzyloxy and triazole moieties . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of 1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C34H33N3O5 |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
1-benzyl-5-(3-methoxy-4-phenylmethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C34H33N3O5/c1-34(2)17-24-29(25(38)18-34)28(23-14-15-26(27(16-23)41-3)42-20-22-12-8-5-9-13-22)30-31(35-24)37(33(40)36-32(30)39)19-21-10-6-4-7-11-21/h4-16,28,35H,17-20H2,1-3H3,(H,36,39,40) |
InChI Key |
BMBHNRBIYOYZSC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)C(=O)C1)C |
Origin of Product |
United States |
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